S-4-(3-PYRROLIDINYLOXY)-BENZONITRILE
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Overview
Description
4-[(Pyrrolidin-3-yl)oxy]benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 4-[(Pyrrolidin-3-yl)oxy]benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-[(Pyrrolidin-3-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)oxy]benzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate the epigenetic landscape and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A similar compound with a pyrrolidine ring attached directly to the benzonitrile moiety.
4-(Piperidin-3-yl)oxybenzonitrile: Another compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-[(Pyrrolidin-3-yl)oxy]benzonitrile is unique due to the presence of the oxygen atom linking the pyrrolidine ring to the benzonitrile moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-pyrrolidin-3-yloxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIIODREQCUPRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559583 |
Source
|
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124731-65-3 |
Source
|
Record name | 4-[(Pyrrolidin-3-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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